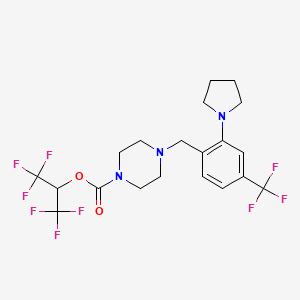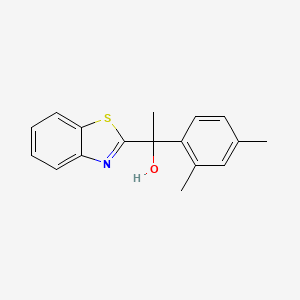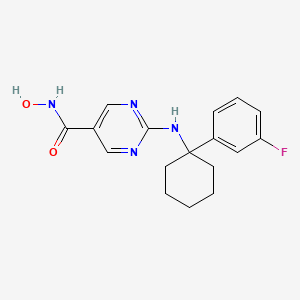
ACY-775
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of protein acetylation, which affects various cellular processes. This compound has been shown to have significant potential in the treatment of neurodegenerative diseases and certain types of cancer due to its ability to inhibit histone deacetylase 6 with high specificity .
Mechanism of Action
ACY-775, also known as “2-[1-(3-Fluoro-phenyl)-cyclohexylamino]-pyrimidine-5-carboxylic acid hydroxyamide” or “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide”, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) .
Target of Action
This compound primarily targets HDAC6 , a member of the histone deacetylase family . HDAC6 plays a crucial role in the regulation of key biological processes, including gene expression and protein function through the removal of acetyl groups from lysine residues .
Mode of Action
This compound inhibits HDAC6 with an IC50 of 7.5 nM . This inhibition leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The enhanced acetylation of α-tubulin is associated with improved cellular functions, such as increased mitochondrial motility .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects various biochemical pathways. It leads to the hyperacetylation of α-tubulin, which is associated with the regulation of microtubule-dependent processes . This can influence cellular functions such as cell shape, intracellular transport, and cell motility .
Pharmacokinetics
It has been noted that this compound is brain bioavailable upon systemic administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of HDAC6 by this compound has been associated with various cellular effects. For instance, it has been observed to increase the innervation of the neuromuscular junctions in the gastrocnemius muscle and improve the motor and sensory nerve conduction . Moreover, this compound shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Biochemical Analysis
Biochemical Properties
ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with this compound enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, this compound has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, this compound has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with this compound leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, biodistribution profiles of this compound have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of this compound were found to be 1359 ng/mL (4.1 μM) .
Metabolic Pathways
This compound is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by this compound . The inhibition of this pathway by this compound leads to an increase in the acetylation of α-tubulin .
Transport and Distribution
It is known that this compound is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACY-775 involves several steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the hydroxamic acid group: This is done by reacting the pyrimidine intermediate with hydroxylamine under acidic conditions.
Attachment of the cyclohexylamine moiety: This step involves the reaction of the intermediate with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ACY-775 primarily undergoes the following types of reactions:
Inhibition of deacetylation: this compound inhibits the deacetylation of α-tubulin, a key substrate of histone deacetylase 6.
Binding to histone deacetylase 6: The compound binds to the catalytic domain of histone deacetylase 6, preventing it from interacting with its substrates.
Common Reagents and Conditions
Cyclohexylamine: Used for the attachment of the cyclohexylamine moiety.
EDCI: Used as a coupling agent in the synthesis process.
Major Products Formed
The major product formed from the reactions involving this compound is the acetylated form of α-tubulin, which results from the inhibition of histone deacetylase 6 activity .
Scientific Research Applications
ACY-775 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: this compound has shown potential in the treatment of diseases such as Alzheimer’s and Parkinson’s by inhibiting histone deacetylase 6, which is involved in the aggregation of misfolded proteins.
Cancer Research: The compound has been studied for its ability to inhibit the growth of cancer cells, particularly in multiple myeloma and non-Hodgkin’s lymphoma.
Epigenetic Studies: this compound is used as a tool compound in epigenetic research to study the role of histone deacetylase 6 in gene expression and chromatin remodeling.
Behavioral Studies: The compound has been shown to have antidepressant-like properties in animal models, making it a valuable tool for studying the mechanisms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
ACY-738: Another selective inhibitor of histone deacetylase 6 with similar potency and selectivity.
ACY-1215: A selective histone deacetylase 6 inhibitor that is currently being tested in clinical trials for cancer treatment.
Tubastatin A: A reference histone deacetylase 6 inhibitor with similar potency but more limited brain bioavailability compared to ACY-775.
Uniqueness of this compound
This compound is unique due to its high selectivity for histone deacetylase 6 over other histone deacetylases, as well as its improved brain bioavailability. This makes it a valuable tool for studying the role of histone deacetylase 6 in the central nervous system and for developing potential therapeutic strategies for neurodegenerative diseases and cancer .
Properties
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is ACY-775 and what makes it unique?
A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]
Q2: How does this compound interact with HDAC6 and what are the downstream effects?
A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]
Q3: Is there evidence that this compound affects gene expression in cancer cells?
A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []
Q4: What cancer types have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []
Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?
A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]
Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?
A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []
Q7: What are the future research directions for this compound?
A7: Future research on this compound should focus on:
- Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []
- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
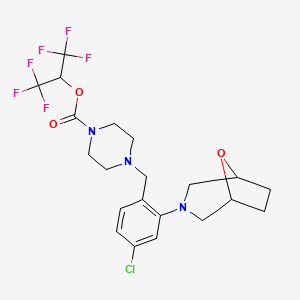
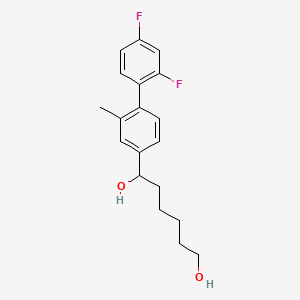

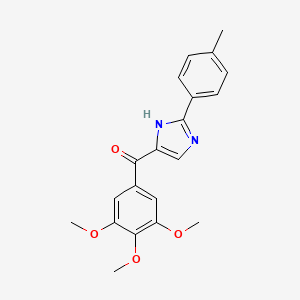
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

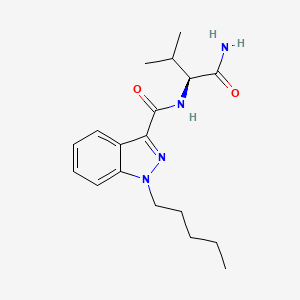
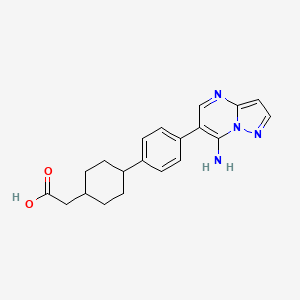
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
